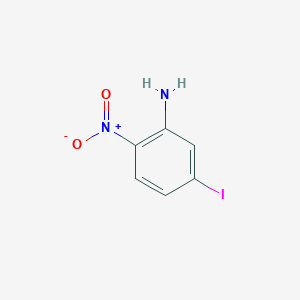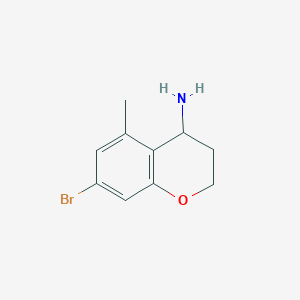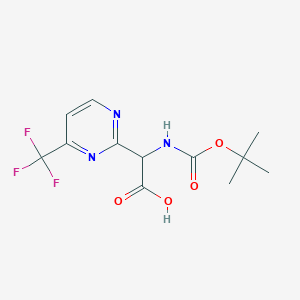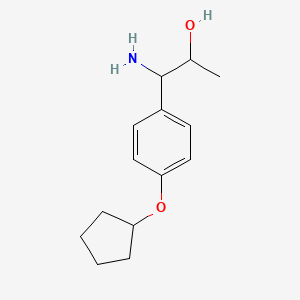
5-Iodo-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2 It is characterized by the presence of both an iodine atom and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-nitroaniline typically involves the iodination of 2-nitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solid-state by grinding at room temperature, which offers advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous work-up procedure .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of N-iodosuccinimide in the presence of acetic acid at room temperature has been evaluated for its efficiency and high yield (91–99%) over a reaction time of 30–240 minutes .
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: The major product is 5-iodo-2-aminobenzene.
Aplicaciones Científicas De Investigación
5-Iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, although specific molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
- 2-Iodo-5-nitroaniline
- 4-Iodo-3-nitroaniline
- 2-Fluoro-5-nitroaniline
- 2-Chloro-5-nitroaniline
Comparison: 5-Iodo-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Propiedades
Fórmula molecular |
C6H5IN2O2 |
|---|---|
Peso molecular |
264.02 g/mol |
Nombre IUPAC |
5-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 |
Clave InChI |
FQPPKORVTBLTBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)


![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)






![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)


